molecular formula C11H21NO3 B8484511 (2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8484511
M. Wt: 215.29 g/mol
InChI Key: KOLIAURJGYMFMC-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of methanesulfonic acid 3-tert-butoxycarbonylamino-4-hydroxy-4-methyl-pentyl ester (627 mg, 2.0 mmol, crude from step 2) in NMP (5 mL) was added sodium cyanide (0.98 g, 20 mmol). The reaction mixture was heated at 85° C. overnight then cooled to room temperature and partitioned between water and diethyl ether. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by SiO2 chromatography (20% to 50% EtOAc/hexanes) to afford 268 mg (62%) of (2,2-dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester as a white solid.
Name
methanesulfonic acid 3-tert-butoxycarbonylamino-4-hydroxy-4-methyl-pentyl ester
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:17]([OH:20])([CH3:19])[CH3:18])[CH2:10][CH2:11]OS(C)(=O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C-]#N.[Na+]>CN1C(=O)CCC1>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]1[CH2:10][CH2:11][O:20][C:17]1([CH3:18])[CH3:19])([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 3-tert-butoxycarbonylamino-4-hydroxy-4-methyl-pentyl ester
Quantity
627 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(CCOS(=O)(=O)C)C(C)(C)O
Name
Quantity
0.98 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography (20% to 50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1C(OCC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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